molecular formula C20H19NO4 B2460194 Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate CAS No. 714206-26-5

Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate

Cat. No. B2460194
CAS RN: 714206-26-5
M. Wt: 337.375
InChI Key: ZLORNDRIUWWBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

Benzofuran compounds have been developed using various methods. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Scientific Research Applications

Anticancer Properties

Benzofuran derivatives, including Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate, have demonstrated significant anticancer activities. Researchers have identified several mechanisms by which these compounds inhibit cancer cell growth. For instance, compound 36 (Fig. 8) exhibited substantial inhibitory effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Further investigations into the molecular pathways and specific targets could unlock novel therapeutic strategies.

Antimicrobial Potential

Benzofuran scaffolds have emerged as promising antimicrobial agents. Researchers have explored various synthetic approaches to prepare benzofuran derivatives, aiming to harness their therapeutic potential against microbial diseases . This compound may contribute to this field by exhibiting antibacterial, antifungal, or antiviral properties. Investigating its interactions with microbial targets could lead to valuable insights.

Hepatitis C Virus (HCV) Treatment

A recently discovered macrocyclic benzofuran compound demonstrated anti-HCV activity. This compound could potentially serve as an effective therapeutic drug for HCV, addressing a critical medical need . Further studies are warranted to validate its efficacy and safety.

Drug Scaffold Development

Benzofuran derivatives serve as essential structural units in natural medicines and synthetic chemical raw materials. Their diverse pharmacological activities make them attractive candidates for drug development . Researchers have explored novel synthetic methods to construct benzofuran rings, enhancing the availability of complex derivatives. This compound could contribute to this expanding library of drug scaffolds.

Other Potential Applications

Beyond the mentioned fields, this compound might find applications in areas such as neuroprotection, antioxidant therapy, and inflammation modulation. Exploring its interactions with specific biological targets and elucidating its mechanisms of action will be crucial for maximizing its therapeutic potential.

Mechanism of Action

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

properties

IUPAC Name

methyl 2-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-12-8-9-15-14(11-25-19(15)13(12)2)10-18(22)21-17-7-5-4-6-16(17)20(23)24-3/h4-9,11H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLORNDRIUWWBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.